molecular formula C7H11N5O B058497 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide CAS No. 119448-34-9

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide

Cat. No. B058497
M. Wt: 181.2 g/mol
InChI Key: ZIABZKLUJCKCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide (THIP) is a chemical compound that has been extensively studied for its biochemical and physiological effects. THIP is a potent agonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system.

Mechanism Of Action

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide acts as an agonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide enhances the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This results in the anxiolytic, sedative, and anticonvulsant effects observed in animal models.

Biochemical And Physiological Effects

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABAergic neurotransmission, leading to increased inhibition of neuronal activity. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide has also been shown to increase the activity of potassium channels, which can lead to hyperpolarization and decreased neuronal excitability.

Advantages And Limitations For Lab Experiments

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide has several advantages for use in lab experiments. It is a potent and selective agonist of the GABA-A receptor, making it a useful tool for studying the role of GABAergic neurotransmission in the central nervous system. However, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide has some limitations as well. It has a short half-life and can be rapidly metabolized, making it difficult to maintain stable concentrations in vivo.

Future Directions

There are several future directions for research on 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide. One area of interest is the potential therapeutic applications of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide, particularly in the treatment of anxiety disorders and chronic pain. Another area of interest is the development of more stable analogs of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide, which could be used in both in vitro and in vivo experiments. Additionally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide.

Synthesis Methods

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide can be synthesized by the reaction of 2-aminopyrazine with ethyl acetoacetate in the presence of hydrazine hydrate. The resulting product is then treated with hydrochloric acid to obtain 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide as a white crystalline solid.

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide has also been studied for its potential use in treating alcohol withdrawal symptoms and chronic pain.

properties

CAS RN

119448-34-9

Product Name

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide

Molecular Formula

C7H11N5O

Molecular Weight

181.2 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide

InChI

InChI=1S/C7H11N5O/c8-11-7(13)5-4-12-2-1-9-3-6(12)10-5/h4,9H,1-3,8H2,(H,11,13)

InChI Key

ZIABZKLUJCKCPR-UHFFFAOYSA-N

SMILES

C1CN2C=C(N=C2CN1)C(=O)NN

Canonical SMILES

C1CN2C=C(N=C2CN1)C(=O)NN

Origin of Product

United States

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